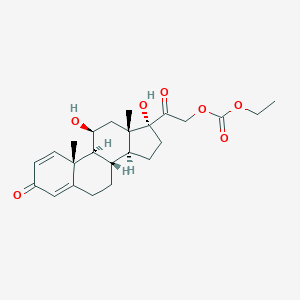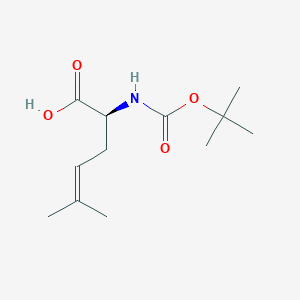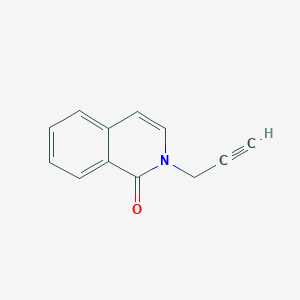
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)-
Descripción general
Descripción
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes, making it an attractive target for drug development. In
Aplicaciones Científicas De Investigación
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has been studied extensively for its potential applications in drug development. It has been found to be a potent inhibitor of certain enzymes, including protein kinase C (PKC) and cyclin-dependent kinases (CDKs), which are involved in the regulation of cell growth and division. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- involves its ability to bind to the active site of enzymes, thereby preventing their activity. Specifically, it has been shown to bind to the ATP-binding site of PKC and CDKs, inhibiting their activity and preventing cell growth and division.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth in animal models. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is its potency as an enzyme inhibitor, making it a valuable tool for studying the role of PKC and CDKs in cell growth and division. However, its potency can also be a limitation, as high concentrations of the compound may have non-specific effects on other enzymes and cellular processes. Additionally, the compound's solubility and stability can be challenging in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)-. One area of focus is the development of more potent and selective inhibitors of PKC and CDKs, which may have greater therapeutic potential. Another area of interest is the exploration of the compound's effects on other cellular processes, such as autophagy and DNA repair. Finally, there is potential for the development of novel drug delivery systems to improve the solubility and stability of the compound in vivo.
Conclusion:
In conclusion, 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a promising compound with potential applications in drug development and other fields. Its ability to inhibit enzymes involved in cell growth and division has been shown to have therapeutic potential in the treatment of cancer and other diseases. While there are limitations to its use in lab experiments, ongoing research on the compound's properties and potential applications may lead to new discoveries and advancements in the field.
Propiedades
Número CAS |
125030-80-0 |
|---|---|
Nombre del producto |
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- |
Fórmula molecular |
C12H9NO |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-prop-2-ynylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h1,3-7,9H,8H2 |
Clave InChI |
KOZJGHVVRNSSIZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
SMILES canónico |
C#CCN1C=CC2=CC=CC=C2C1=O |
Sinónimos |
1(2H)-Isoquinolinone,2-(2-propynyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

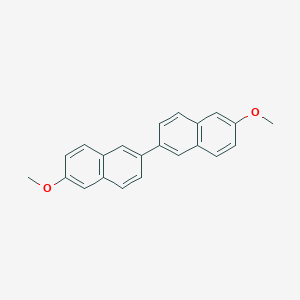
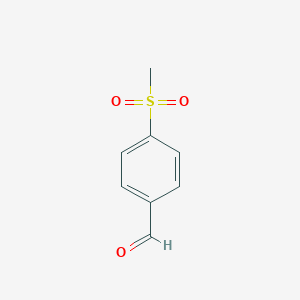



![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

